molecular formula C14H21NO4S B5367626 isopropyl 4-[(butylsulfonyl)amino]benzoate

isopropyl 4-[(butylsulfonyl)amino]benzoate

Cat. No. B5367626
M. Wt: 299.39 g/mol
InChI Key: HUTSOEHVZABESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-[(butylsulfonyl)amino]benzoate, also known as IBAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBAB is a sulfonamide derivative and has been found to exhibit promising biological activities, making it a subject of interest for researchers. In

Mechanism of Action

The mechanism of action of isopropyl 4-[(butylsulfonyl)amino]benzoate is not fully understood, but it is believed to work by inhibiting certain enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of acetylcholinesterase, as mentioned earlier.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inhibiting the activity of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using isopropyl 4-[(butylsulfonyl)amino]benzoate in lab experiments is that it has been found to exhibit multiple biological activities, making it a versatile compound for research. Additionally, this compound has been shown to have low toxicity, making it a safer option compared to other compounds. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on isopropyl 4-[(butylsulfonyl)amino]benzoate. One possible direction is to further investigate its potential as an anti-inflammatory and anti-tumor agent. Another direction is to study its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.

Synthesis Methods

Isopropyl 4-[(butylsulfonyl)amino]benzoate can be synthesized using a multi-step process starting from 4-aminobenzoic acid. The first step involves the conversion of 4-aminobenzoic acid to 4-nitrobenzoic acid through nitration. The nitro group is then reduced to an amino group using a reducing agent such as tin and hydrochloric acid. The resulting compound, 4-aminobenzoic acid, is then reacted with butylsulfonyl chloride to form the butylsulfonyl derivative. Finally, the butylsulfonyl derivative is reacted with isopropyl chloroformate to yield this compound.

Scientific Research Applications

Isopropyl 4-[(butylsulfonyl)amino]benzoate has been found to exhibit promising biological activities, making it a subject of interest for researchers. It has shown potential as an anti-inflammatory, anti-tumor, and anti-oxidant agent. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.

properties

IUPAC Name

propan-2-yl 4-(butylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-4-5-10-20(17,18)15-13-8-6-12(7-9-13)14(16)19-11(2)3/h6-9,11,15H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTSOEHVZABESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.